molecular formula C11H13NO2S B1273872 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 39565-71-4

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1273872
CAS No.: 39565-71-4
M. Wt: 223.29 g/mol
InChI Key: WFUOZPNGTQPNEE-UHFFFAOYSA-N
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Description

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a p-tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the p-Tolylamino Group: The p-tolylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a p-toluidine derivative with a suitable leaving group on the thiophene ring.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiophene ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the thiophene or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the p-tolylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Sulfone Derivatives: From oxidation reactions.

    Reduced Thiophene Derivatives: From reduction reactions.

    Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The p-tolylamino group can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Sulfone Derivatives: Compounds with similar sulfone groups but different ring structures.

    Amino Substituted Heterocycles: Compounds with similar amino groups but different heterocyclic cores.

Uniqueness

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is unique due to the combination of its thiophene ring, p-tolylamino group, and sulfone functionality This combination imparts distinct electronic, steric, and chemical properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUOZPNGTQPNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384764
Record name 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-71-4
Record name 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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